molecular formula C15H23NO2 B3863561 (2-methoxybenzyl)(2-methoxycyclohexyl)amine oxalate

(2-methoxybenzyl)(2-methoxycyclohexyl)amine oxalate

Cat. No. B3863561
M. Wt: 249.35 g/mol
InChI Key: WIYJMEIIKKRJEO-UHFFFAOYSA-N
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Description

(2-methoxybenzyl)(2-methoxycyclohexyl)amine oxalate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as pharmacology, medicinal chemistry, and neuroscience.

Mechanism of Action

The mechanism of action of (2-methoxybenzyl)(2-methoxycyclohexyl)amine oxalate involves the inhibition of serotonin and norepinephrine reuptake transporters. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which in turn enhances neurotransmission and produces antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
Studies have shown that (2-methoxybenzyl)(2-methoxycyclohexyl)amine oxalate produces significant biochemical and physiological effects. It has been found to increase the levels of serotonin and norepinephrine in the brain, which leads to improved mood and reduced anxiety. Additionally, this compound has also been found to exhibit anti-inflammatory and neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (2-methoxybenzyl)(2-methoxycyclohexyl)amine oxalate in lab experiments is its selectivity for serotonin and norepinephrine reuptake transporters. This makes it a valuable tool for studying the role of these neurotransmitters in various physiological and pathological conditions. However, one of the limitations of this compound is its relatively low potency compared to other selective serotonin and norepinephrine reuptake inhibitors.

Future Directions

There are several potential future directions for the study of (2-methoxybenzyl)(2-methoxycyclohexyl)amine oxalate. One area of interest is the development of more potent analogs of this compound that may have improved therapeutic efficacy. Additionally, further studies are needed to elucidate the mechanisms underlying the neuroprotective and anti-inflammatory effects of this compound, which may have implications for the treatment of neurodegenerative diseases. Finally, more research is needed to explore the potential applications of (2-methoxybenzyl)(2-methoxycyclohexyl)amine oxalate in other areas such as medicinal chemistry and drug discovery.
In conclusion, (2-methoxybenzyl)(2-methoxycyclohexyl)amine oxalate is a promising compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as pharmacology, medicinal chemistry, and neuroscience. Its selectivity for serotonin and norepinephrine reuptake transporters makes it a valuable tool for studying the role of these neurotransmitters in various physiological and pathological conditions. Further research is needed to fully elucidate the potential therapeutic applications of this compound and to explore its potential in other areas of research.

Scientific Research Applications

(2-methoxybenzyl)(2-methoxycyclohexyl)amine oxalate has been extensively studied for its potential applications in the field of pharmacology. It has been found to exhibit significant activity as a selective serotonin and norepinephrine reuptake inhibitor, which makes it a potential candidate for the treatment of depression and anxiety disorders. Additionally, this compound has also been studied for its potential neuroprotective and anti-inflammatory properties, which may have implications for the treatment of neurodegenerative diseases.

properties

IUPAC Name

2-methoxy-N-[(2-methoxyphenyl)methyl]cyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-17-14-9-5-3-7-12(14)11-16-13-8-4-6-10-15(13)18-2/h3,5,7,9,13,15-16H,4,6,8,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYJMEIIKKRJEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCCC1NCC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-(2-methoxybenzyl)cyclohexanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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